2-Chloro-5-isopropylthiophen-3-amine
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Overview
Description
2-Chloro-5-isopropylthiophen-3-amine is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the second position, an isopropyl group at the fifth position, and an amine group at the third position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-Chloro-5-isopropylthiophen-3-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-isopropylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases
Scientific Research Applications
2-Chloro-5-isopropylthiophen-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Chloro-5-isopropylthiophen-3-amine can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C7H10ClNS |
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Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-chloro-5-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C7H10ClNS/c1-4(2)6-3-5(9)7(8)10-6/h3-4H,9H2,1-2H3 |
InChI Key |
HEDYGZZNBLYIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)Cl)N |
Origin of Product |
United States |
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